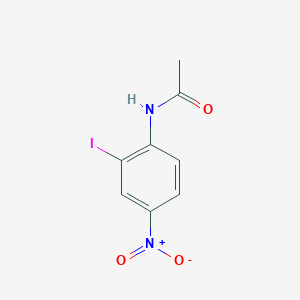
N-(2-iodo-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodo-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with iodine and nitro groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4-nitrophenyl)acetamide typically involves the iodination of a nitrophenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-iodo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted phenylacetamides.
Reduction: 2-amino-4-iodophenylacetamide.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(2-iodo-4-nitrophenyl)acetamide is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-iodo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins. These interactions can lead to inhibition or modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but lacks the iodine atom.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a methoxy group instead of iodine.
Acetamide, N-(4-hydroxy-2-nitrophenyl)-: Contains a hydroxy group instead of iodine.
Uniqueness
N-(2-iodo-4-nitrophenyl)acetamide is unique due to the presence of both iodine and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
19591-18-5 |
|---|---|
Molekularformel |
C8H7IN2O3 |
Molekulargewicht |
306.06 g/mol |
IUPAC-Name |
N-(2-iodo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7IN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
OYRLELIGOKYZFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















